1-(3-(3-((1H-1,2,4-Triazol-1-yl)methyl)-1-(cyclohexylmethyl)-1H-1,2,4-triazol-5-yl)propyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(3-((1H-1,2,4-Triazol-1-yl)methyl)-1-(cyclohexylmethyl)-1H-1,2,4-triazol-5-yl)propyl)pyrrolidin-2-one is a synthetic organic compound that contains multiple functional groups, including triazole rings, a cyclohexylmethyl group, and a pyrrolidinone moiety. Compounds with triazole rings are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(3-((1H-1,2,4-Triazol-1-yl)methyl)-1-(cyclohexylmethyl)-1H-1,2,4-triazol-5-yl)propyl)pyrrolidin-2-one can be achieved through a multi-step process involving the following key steps:
Formation of the triazole ring: This can be done through a cycloaddition reaction between an azide and an alkyne.
Attachment of the cyclohexylmethyl group: This step may involve a nucleophilic substitution reaction.
Formation of the pyrrolidinone ring: This can be achieved through a cyclization reaction involving an amine and a carbonyl compound.
Industrial Production Methods
Industrial production of such compounds typically involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-(3-(3-((1H-1,2,4-Triazol-1-yl)methyl)-1-(cyclohexylmethyl)-1H-1,2,4-triazol-5-yl)propyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Reagents such as alkyl halides and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield amine derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: The compound may be investigated for its potential therapeutic applications, including as a drug candidate.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3-(3-((1H-1,2,4-Triazol-1-yl)methyl)-1-(cyclohexylmethyl)-1H-1,2,4-triazol-5-yl)propyl)pyrrolidin-2-one depends on its specific interactions with molecular targets. These may include:
Enzyme inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor binding: It may interact with cellular receptors to modulate signaling pathways.
DNA/RNA interaction: The compound may bind to nucleic acids, affecting gene expression or replication.
Comparison with Similar Compounds
Similar Compounds
1-(3-(3-((1H-1,2,4-Triazol-1-yl)methyl)-1H-1,2,4-triazol-5-yl)propyl)pyrrolidin-2-one: Lacks the cyclohexylmethyl group.
1-(3-(3-((1H-1,2,4-Triazol-1-yl)methyl)-1-(cyclohexylmethyl)-1H-1,2,4-triazol-5-yl)propyl)piperidin-2-one: Contains a piperidinone ring instead of a pyrrolidinone ring.
Uniqueness
The presence of both triazole rings and a cyclohexylmethyl group in 1-(3-(3-((1H-1,2,4-Triazol-1-yl)methyl)-1-(cyclohexylmethyl)-1H-1,2,4-triazol-5-yl)propyl)pyrrolidin-2-one makes it unique compared to similar compounds. These structural features may contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C19H29N7O |
---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
1-[3-[2-(cyclohexylmethyl)-5-(1,2,4-triazol-1-ylmethyl)-1,2,4-triazol-3-yl]propyl]pyrrolidin-2-one |
InChI |
InChI=1S/C19H29N7O/c27-19-9-5-11-24(19)10-4-8-18-22-17(13-25-15-20-14-21-25)23-26(18)12-16-6-2-1-3-7-16/h14-16H,1-13H2 |
InChI Key |
MXBIQGORMAGGHH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CN2C(=NC(=N2)CN3C=NC=N3)CCCN4CCCC4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.